Karnamicin B2

Description

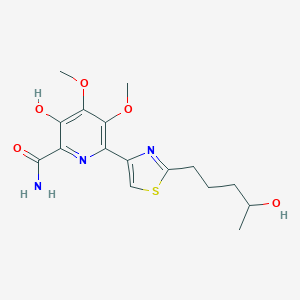

Structure

3D Structure

Properties

CAS No. |

122535-52-8 |

|---|---|

Molecular Formula |

C16H21N3O5S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

3-hydroxy-6-[2-(4-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C16H21N3O5S/c1-8(20)5-4-6-10-18-9(7-25-10)11-14(23-2)15(24-3)13(21)12(19-11)16(17)22/h7-8,20-21H,4-6H2,1-3H3,(H2,17,22) |

InChI Key |

QQDOGBLWDPUNRM-UHFFFAOYSA-N |

SMILES |

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Canonical SMILES |

CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Origin of Product |

United States |

The Discovery and Isolation of Karnamicin B2 from Saccharothrix aerocolonigenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the discovery, isolation, and characterization of Karnamicin B2, a polyketide-derived antibiotic, from the actinobacterium Saccharothrix aerocolonigenes. This guide is intended to be a comprehensive resource, detailing the fermentation, extraction, purification, and structural elucidation of this compound.

Introduction

Karnamicin B2 is a member of the karnamicin complex, a group of antibiotics first isolated in 1989 from the fermentation broth of Saccharothrix aerocolonigenes N806-4.[1] These compounds are characterized by a unique structural scaffold featuring a fully substituted hydroxypyridine and a thiazole moiety. While initially investigated for their weak antibacterial activity against Gram-positive bacteria, recent studies on related karnamicins have revealed significant angiotensin-converting enzyme (ACE) inhibitory activity, suggesting potential therapeutic applications in hypertension and related cardiovascular diseases.[2] This has renewed interest in the broader family of karnamicin natural products. Karnamicin B2 has a molecular formula of C16H21N3O5S.[1]

This document synthesizes the available scientific literature to provide detailed experimental protocols and quantitative data related to the discovery and isolation of Karnamicin B2.

Fermentation of Saccharothrix aerocolonigenes

The production of Karnamicin B2 is achieved through submerged fermentation of Saccharothrix aerocolonigenes. While the original 1989 publication provides the foundational methodology, a more recent 2023 study on the biosynthesis of related karnamicins from Lechevalieria rhizosphaerae (a related actinobacterium) offers a modern approach that can be adapted. For the purpose of this guide, a composite protocol is presented.

Culture and Media

Saccharothrix aerocolonigenes can be cultured on standard actinomycete media. For the production of karnamicins, a two-stage fermentation process is typically employed, involving a seed culture followed by a production culture.

Table 1: Fermentation Media Composition

| Component | Seed Medium (per Liter) | Production Medium (per Liter) |

| Soluble Starch | 20 g | - |

| Glucose | - | 20 g |

| Yeast Extract | 5 g | 5 g |

| Peptone | 5 g | 5 g |

| Beef Extract | 3 g | - |

| Tryptone | - | 3 g |

| CaCO3 | 1 g | 2 g |

| KBr | - | 0.1 g |

| pH | 7.2 | 7.2 |

Fermentation Protocol

-

Seed Culture: A loopful of Saccharothrix aerocolonigenes from a slant is used to inoculate a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 220 rpm.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium at a 5% (v/v) ratio. For laboratory-scale production, 1 L flasks containing 200 mL of production medium are suitable. For larger scales, 20 L fermenters have been used.[2]

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation.

Isolation and Purification of Karnamicin B2

The isolation of Karnamicin B2 from the fermentation broth is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the methods described for the karnamicin complex.

Extraction

-

Separation of Biomass and Supernatant: The fermentation broth is centrifuged at approximately 3,500 x g for 20 minutes to separate the mycelia from the supernatant.[2]

-

Supernatant Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[2]

-

Mycelial Extraction: The mycelia are extracted three times with methanol. The methanol extracts are combined and concentrated in vacuo to remove the methanol, and the resulting aqueous concentrate is then extracted three times with ethyl acetate. This second organic extract is also concentrated.[2]

-

Pooling of Extracts: The crude extracts from both the supernatant and the mycelia are combined for further purification.

Chromatographic Purification

A combination of chromatographic techniques is used to purify Karnamicin B2 from the crude extract.

-

Silica Gel Column Chromatography: The combined crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing Karnamicin B2.

-

Semipreparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions enriched with Karnamicin B2 are further purified by semipreparative RP-HPLC to yield the pure compound.[2]

Table 2: Summary of a Representative Purification Scheme

| Step | Stationary Phase | Mobile Phase | Result |

| 1 | Silica Gel | Chloroform-Methanol Gradient | Enriched Karnamicin Fractions |

| 2 | C18 | Acetonitrile-Water Gradient | Pure Karnamicin B2 |

Structural Elucidation and Data

The structure of Karnamicin B2 was determined using a combination of spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore.

Table 3: Physicochemical Properties of Karnamicin B2

| Property | Value |

| Molecular Formula | C16H21N3O5S[1] |

| Molecular Weight | 367.42 g/mol [1] |

| Appearance | Pale yellow powder |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |

Biosynthesis of Karnamicins

Recent research on the biosynthesis of related karnamicins in Lechevalieria rhizosphaerae has shed light on the genetic and enzymatic machinery responsible for constructing the characteristic pyridine-thiazole core.[2] This provides a strong model for the biosynthesis of Karnamicin B2 in Saccharothrix aerocolonigenes.

The biosynthetic gene cluster (knm) encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. Key enzymes involved include:

-

KnmA2: A PKS-NRPS hybrid protein responsible for assembling the pyridine ring.[2]

-

KnmB1 and KnmB2: Two unusual flavoprotein hydroxylases that install hydroxyl groups on the pyridine core.[2]

-

KnmF: An O-methyltransferase that completes the assembly by methylating the hydroxyl groups.[2]

Visualizing the Workflow and Biosynthetic Logic

To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the experimental workflow for isolation and a simplified representation of the biosynthetic logic.

Caption: Experimental workflow for the isolation and purification of Karnamicin B2.

Caption: Simplified logic of the Karnamicin B2 biosynthetic pathway.

Conclusion

The discovery of Karnamicin B2 from Saccharothrix aerocolonigenes represents a notable contribution to the field of natural product chemistry. While initially of modest interest due to its weak antibiotic properties, the recent identification of ACE inhibitory activity in related compounds has highlighted the therapeutic potential of the karnamicin family. The protocols and data presented in this guide provide a comprehensive resource for researchers interested in the fermentation, isolation, and further investigation of Karnamicin B2 and its analogs for drug discovery and development. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology and bioengineering approaches to generate novel derivatives with enhanced therapeutic properties.

References

Unraveling the Blueprint: A Technical Guide to the Biosynthetic Gene Cluster of Karnamicin B2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the biosynthetic gene cluster (BGC) of Karnamicin B2, a potent angiotensin-converting enzyme (ACE) inhibitor. Through a comprehensive analysis of the genetic blueprint and the functional characterization of its components, we illuminate the intricate molecular machinery responsible for the synthesis of this promising therapeutic agent. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

Core Data: The Karnamicin B2 Biosynthetic Gene Cluster (knm)

The biosynthesis of Karnamicin B2 is orchestrated by a dedicated set of genes, the knm cluster, located in the genome of the producing organism, Lechevalieria rhizosphaerae NEAU-A2.[1] The cluster is comprised of 16 open reading frames (ORFs) that encode a suite of enzymes and regulatory proteins. The organization and functional annotation of these genes provide the foundational knowledge for understanding and engineering the biosynthesis of karnamicins.

| Gene (ORF) | Proposed Function |

| knmA1 | Nonribosomal Peptide Synthetase (NRPS) |

| knmA2 | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) |

| knmA3 | Nonribosomal Peptide Synthetase (NRPS) |

| knmA4 | Thioesterase (TE) |

| knmB1 | FAD-dependent monooxygenase |

| knmB2 | FAD-dependent monooxygenase |

| knmC | Asparagine synthase |

| knmD | Acyl-CoA dehydrogenase |

| knmE | Amidohydrolase |

| knmF | Methyltransferase |

| knmG1 | Transporter/Regulator |

| knmG2 | Transporter/Regulator |

| knmG3 | Transporter/Regulator |

| knmG4 | Transporter/Regulator |

| knmG5 | Transporter/Regulator |

| knmG6 | Transporter/Regulator |

Visualizing the Biosynthetic Logic

To comprehend the flow of chemical transformations and the interplay of the biosynthetic enzymes, a visual representation of the proposed pathway and the experimental workflow for its elucidation is essential.

Caption: Proposed biosynthetic pathway of Karnamicin B2.

Experimental Protocols: A Guide to Functional Analysis

The elucidation of the Karnamicin B2 biosynthetic pathway relies on a combination of genetic, biochemical, and bioinformatic techniques. Below are detailed, representative protocols for the key experiments.

Genome Mining for the knm Biosynthetic Gene Cluster

This protocol outlines a typical workflow for identifying the BGC responsible for the production of a natural product in an actinomycete.

Caption: Workflow for genome mining of the knm cluster.

Methodology:

-

Genomic DNA Isolation:

-

Culture Lechevalieria rhizosphaerae NEAU-A2 in a suitable liquid medium (e.g., TSB) for 5-7 days.

-

Harvest mycelia by centrifugation.

-

Lyse the cells using a combination of lysozyme treatment and mechanical disruption (e.g., bead beating).

-

Purify genomic DNA using a standard phenol-chloroform extraction method followed by ethanol precipitation.

-

-

Genome Sequencing and Assembly:

-

Prepare a sequencing library from the purified genomic DNA.

-

Perform whole-genome sequencing using a long-read (e.g., PacBio) or short-read (e.g., Illumina) platform.

-

Assemble the sequencing reads into a draft or complete genome sequence using appropriate software (e.g., Canu for PacBio, SPAdes for Illumina).

-

-

Bioinformatic Analysis:

-

Predict open reading frames (ORFs) using tools like Prodigal or Glimmer.

-

Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server for the identification of BGCs.

-

Perform BLASTp analysis of the predicted protein sequences against known PKS and NRPS enzymes to identify clusters with the potential to synthesize a hybrid peptide-polyketide molecule like Karnamicin B2.

-

Manually inspect the antiSMASH output and BLAST results to identify the most likely candidate BGC based on the predicted enzymatic functions and the chemical structure of Karnamicin B2.

-

Gene Inactivation via Homologous Recombination

This protocol describes the generation of a gene knockout mutant to confirm the involvement of a specific gene in Karnamicin B2 biosynthesis.

Methodology:

-

Construction of the Gene Disruption Vector:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene (e.g., knmC) from L. rhizosphaerae genomic DNA via PCR.

-

Clone the upstream and downstream fragments into a non-replicative E. coli - Streptomyces shuttle vector (e.g., pKC1139) on either side of a resistance cassette (e.g., apramycin resistance).

-

Verify the final construct by restriction digestion and Sanger sequencing.

-

-

Conjugation and Mutant Selection:

-

Introduce the disruption vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor strain and L. rhizosphaerae.

-

Select for exconjugants on a medium containing an antibiotic for which the recipient is resistant and the antibiotic corresponding to the resistance cassette in the disruption vector (e.g., nalidixic acid and apramycin).

-

Screen the resistant colonies by PCR using primers flanking the target gene to identify double-crossover mutants where the target gene has been replaced by the resistance cassette.

-

-

Metabolite Analysis:

-

Cultivate the wild-type strain and the generated mutant strain under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles and confirm the abolishment of Karnamicin B2 production in the mutant.

-

In Vitro Enzymatic Assays

This protocol provides a general framework for the biochemical characterization of a tailoring enzyme from the knm cluster, for instance, a hydroxylase.

Methodology:

-

Heterologous Expression and Purification of the Enzyme:

-

Clone the coding sequence of the target enzyme (e.g., knmB1) into an E. coli expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).

-

Transform the expression vector into an appropriate E. coli expression host (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight.

-

Harvest the cells, lyse them by sonication, and purify the target enzyme from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer, the putative substrate (a biosynthetic intermediate), and any required cofactors (e.g., FAD, NADPH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction by adding an organic solvent (e.g., acetonitrile).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of the hydroxylated product.

-

-

Kinetic Analysis:

-

Perform the enzyme activity assay with varying concentrations of the substrate.

-

Determine the initial reaction velocities at each substrate concentration.

-

Calculate the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

-

This comprehensive guide provides the foundational knowledge and methodological framework for the advanced study and exploitation of the Karnamicin B2 biosynthetic gene cluster. The presented data and protocols are intended to empower researchers to delve deeper into the fascinating world of natural product biosynthesis and to accelerate the development of novel therapeutics.

References

Elucidating the Molecular Architecture of Kanamycin B: A Technical Guide to NMR and X-ray Crystallography Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin B, a potent aminoglycoside antibiotic, plays a crucial role in combating a wide spectrum of bacterial infections. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, predicting potential modifications to overcome resistance, and designing novel derivatives with enhanced therapeutic profiles. This technical guide provides an in-depth overview of the structure elucidation of Kanamycin B, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We present detailed experimental protocols, comprehensive data analysis, and visual representations to facilitate a deeper understanding of the molecular architecture of this vital antibiotic.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their spatial arrangement, and molecular dynamics.

Experimental Protocol: NMR Analysis of Kanamycin B

A detailed protocol for the NMR analysis of Kanamycin B is outlined below. This protocol is a composite of standard practices for aminoglycoside analysis.

Sample Preparation:

-

Dissolution: Dissolve approximately 10-20 mg of Kanamycin B sulfate in 0.5 mL of deuterium oxide (D₂O, 99.9%). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.

-

pH Adjustment: Adjust the pH of the solution to a desired value (e.g., 4.5) by adding microliter amounts of DCl or NaOD. The pH of the solution can significantly affect the chemical shifts of ionizable groups.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for referencing the chemical shifts.

-

Filtration: Filter the final solution into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

A suite of 1D and 2D NMR experiments is typically performed to fully characterize the structure of Kanamycin B.

-

1D ¹H NMR: Provides information about the number and types of protons in the molecule.

-

1D ¹³C NMR: Provides information about the carbon framework.

-

2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, revealing the connectivity of atoms within individual sugar rings.

-

2D Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system, aiding in the identification of complete sugar units.

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the linkages between the sugar rings and the 2-deoxystreptamine core.[1][2]

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the conformation of the glycosidic linkages.

NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]

Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Kanamycin B in D₂O. These data are compiled from published literature and public databases.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Kanamycin B in D₂O

| Position | Chemical Shift (ppm) |

| Ring I (2-Deoxystreptamine) | |

| 1' | 3.25 |

| 2'ax | 1.75 |

| 2'eq | 2.35 |

| 3' | 3.55 |

| 4' | 3.45 |

| 5' | 3.20 |

| 6' | 3.50 |

| Ring II (6-Amino-6-deoxy-α-D-glucopyranosyl) | |

| 1'' | 5.40 |

| 2'' | 3.60 |

| 3'' | 3.80 |

| 4'' | 3.40 |

| 5'' | 4.00 |

| 6''a | 3.30 |

| 6''b | 3.10 |

| Ring III (3-Amino-3-deoxy-α-D-glucopyranosyl) | |

| 1''' | 5.10 |

| 2''' | 3.75 |

| 3''' | 3.35 |

| 4''' | 3.50 |

| 5''' | 3.65 |

| 6'''a | 3.85 |

| 6'''b | 3.70 |

Note: Chemical shifts can vary slightly depending on the experimental conditions (pH, temperature, concentration).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Kanamycin B in D₂O

| Position | Chemical Shift (ppm) |

| Ring I (2-Deoxystreptamine) | |

| 1' | 51.5 |

| 2' | 36.0 |

| 3' | 50.8 |

| 4' | 75.0 |

| 5' | 74.5 |

| 6' | 87.5 |

| Ring II (6-Amino-6-deoxy-α-D-glucopyranosyl) | |

| 1'' | 98.0 |

| 2'' | 71.0 |

| 3'' | 74.0 |

| 4'' | 72.5 |

| 5'' | 72.0 |

| 6'' | 42.0 |

| Ring III (3-Amino-3-deoxy-α-D-glucopyranosyl) | |

| 1''' | 101.5 |

| 2''' | 70.0 |

| 3''' | 56.5 |

| 4''' | 78.0 |

| 5''' | 74.0 |

| 6''' | 62.0 |

Data compiled from various sources, including the Biological Magnetic Resonance Bank (BMRB).

Visualization of NMR Data Analysis Workflow

The logical workflow for elucidating the structure of Kanamycin B from NMR data can be visualized as follows:

II. X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Experimental Protocol: X-ray Crystallography of Kanamycin B

The following is a generalized protocol for obtaining the crystal structure of a small molecule like Kanamycin B.

Crystallization:

-

Purification: High-purity Kanamycin B is essential for obtaining high-quality crystals.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions under which Kanamycin B is soluble at a higher temperature and sparingly soluble at a lower temperature.

-

Crystallization Methods: Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), and slow cooling of a saturated solution.

Data Collection:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

X-ray Source: The crystal is exposed to a monochromatic beam of X-rays, typically from a synchrotron source or a rotating anode generator.

-

Diffraction Pattern: The diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement:

-

Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial phases of the structure factors are determined using methods like direct methods or Patterson methods.

-

Model Building and Refinement: An initial model of the Kanamycin B molecule is built into the electron density map. This model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

Data Presentation: Crystallographic Data for Kanamycin B

Table 3: Illustrative Crystallographic Data Table

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₈H₃₇N₅O₁₀ |

| Formula weight | 483.52 g/mol |

| Crystal system | (To be determined) |

| Space group | (To be determined) |

| Unit cell dimensions | |

| a, b, c (Å) | (To be determined) |

| α, β, γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Data Collection | |

| Radiation | (e.g., Cu Kα, λ = 1.5418 Å) |

| Temperature (K) | (e.g., 100 K) |

| Refinement | |

| R-factor | (To be determined) |

| R-free | (To be determined) |

Visualization of the Structure Elucidation Process

The overall workflow for determining the structure of Kanamycin B, integrating both NMR and X-ray crystallography, is depicted below.

Conclusion

The structural elucidation of Kanamycin B is a testament to the power of combining NMR spectroscopy and X-ray crystallography. NMR provides invaluable information about the molecule's structure and conformation in solution, which is more representative of its biological environment. X-ray crystallography, on the other hand, offers a high-resolution snapshot of the molecule in the solid state. Together, these techniques provide a comprehensive and detailed understanding of the molecular architecture of Kanamycin B, which is indispensable for the rational design of new and more effective aminoglycoside antibiotics. This guide provides the foundational knowledge and protocols for researchers to delve into the structural analysis of this important class of natural products.

References

Unveiling the Potent ACE Inhibition of Karnamicins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Karnamicins, a novel class of potent Angiotensin-Converting Enzyme (ACE) inhibitors. While the specific compound "Karnamicin B2" was not identified in the reviewed literature, this document focuses on the well-characterized Karnamicin E series, offering a comprehensive overview of their inhibitory activity, putative binding interactions, and the experimental methodologies used for their evaluation. The data and models presented herein are synthesized from recent scientific publications and are intended to serve as a valuable resource for the advancement of research and development in the field of cardiovascular therapeutics.

Introduction to Karnamicins as ACE Inhibitors

Karnamicins are a group of natural products isolated from the rare actinobacterium Lechevalieria rhizosphaerae.[1][2] These compounds feature a unique chemical architecture, characterized by a fully substituted hydroxypyridine and a thiazole moiety.[1][2] Their significance in medicinal chemistry arises from their demonstrated ability to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the human body.[1][2][3] ACE is a zinc-dependent dipeptidase that catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II, and also inactivates the vasodilator bradykinin.[3][4][5] By inhibiting ACE, Karnamicins have the potential to lower blood pressure, positioning them as promising candidates for the development of new antihypertensive drugs.[1][2]

Quantitative Analysis of ACE Inhibition

Recent studies have quantified the in vitro ACE inhibitory activity of several Karnamicin analogues. The half-maximal inhibitory concentration (IC50) values for Karnamicins E1-E6 are summarized in the table below, highlighting their potent inhibitory effects.

| Compound | IC50 (µM)[1][2] |

| Karnamicin E1 | 0.24 |

| Karnamicin E2 | 0.31 |

| Karnamicin E3 | 0.45 |

| Karnamicin E4 | 0.88 |

| Karnamicin E5 | 1.23 |

| Karnamicin E6 | 5.81 |

Table 1: In vitro ACE inhibitory activity of Karnamicins E1-E6.

Proposed Mechanism of Action and Binding Mode

The precise mechanism through which Karnamicins inhibit ACE is believed to involve direct interaction with the enzyme's active site. Molecular docking studies, although preliminary, suggest a binding mode that occludes substrate access and interferes with the catalytic machinery of the enzyme.

The Renin-Angiotensin System (RAS) Pathway and ACE Inhibition

The diagram below illustrates the central role of ACE in the Renin-Angiotensin System and the point of intervention for ACE inhibitors like Karnamicins.

Caption: The Renin-Angiotensin System and the inhibitory action of Karnamicin on ACE.

Putative Binding Interactions

Molecular docking simulations suggest that Karnamicins likely bind to the active site of ACE, a zinc-containing metalloproteinase. The interaction is thought to be stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site pocket, as well as coordination with the essential zinc ion.

Caption: Putative binding interactions of Karnamicin within the ACE active site.

Experimental Protocols

The determination of the ACE inhibitory activity of Karnamicins is performed using a robust in vitro enzymatic assay. While the specific protocol for Karnamicins is detailed in the primary literature, a generalized and widely accepted methodology is outlined below.

In Vitro ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the ACE-catalyzed hydrolysis of a synthetic substrate, typically Hippuryl-His-Leu (HHL) or a fluorogenic substrate.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or human recombinant)

-

Substrate: Hippuryl-His-Leu (HHL) or a suitable fluorogenic substrate

-

Inhibitor: Karnamicin E series (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: Phosphate buffer or borate buffer at a specific pH (e.g., pH 8.3)

-

Stopping Reagent: 1 M HCl

-

Extraction Solvent: Ethyl acetate

-

Detection Reagent (for fluorogenic substrates)

-

Positive Control: Captopril or Lisinopril

-

Microplate reader or HPLC system

Workflow:

Caption: General workflow for an in vitro ACE inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare serial dilutions of the Karnamicin compounds and the positive control (e.g., Captopril) in the assay buffer.

-

Pre-incubation: In a microplate or microcentrifuge tubes, add a defined amount of the ACE enzyme solution and the inhibitor solution (or vehicle for the control). Allow for a short pre-incubation period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells/tubes.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as 1 M HCl.

-

Product Quantification:

-

For HHL substrate: Extract the product, hippuric acid, using an organic solvent like ethyl acetate. After evaporation of the solvent, the residue is redissolved and quantified by reverse-phase HPLC with UV detection at 228 nm.[6][7]

-

For fluorogenic substrates: The fluorescence of the product is measured directly in the microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance/fluorescence of the control (enzyme + substrate) and A_sample is the absorbance/fluorescence of the reaction with the inhibitor. The IC50 value is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The Karnamicin family of natural products represents a promising new class of ACE inhibitors with potent in vitro activity. The data strongly suggest that their mechanism of action involves direct binding to the ACE active site, leading to the inhibition of angiotensin II production. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, optimize their pharmacokinetic properties, and evaluate their efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the potential translation of Karnamicins into novel antihypertensive therapies.

References

- 1. Discovery and biosynthesis of karnamicins as angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and biosynthesis of karnamicins as angiotensin converting enzyme inhibitors [ideas.repec.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goodrx.com [goodrx.com]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 7. etflin.com [etflin.com]

Unveiling Karnamicin: A Technical Guide to Its Spectroscopic and Chemical Characteristics

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the spectroscopic and chemical properties of the karnamicin class of natural products. This guide addresses the initial query regarding "Karnamicin B2" by clarifying its identity as a biosynthetic enzyme and focusing on the chemical characteristics of the karnamicin compounds, which are of primary interest for research and development.

Recent scientific discoveries have identified a novel family of potent angiotensin-converting enzyme (ACE) inhibitors known as karnamicins.[1] These compounds, isolated from the rare actinobacterium Lechevalieria rhizosphaerae, possess a unique molecular architecture featuring a fully substituted hydroxypyridine and a thiazole moiety.[1] This guide will focus on the detailed spectroscopic and chemical data of a representative member of this class, Karnamicin E1, and provide insights into the methodologies used for their characterization.

Chemical and Physical Properties

Karnamicin E1 was isolated as a colorless amorphous powder.[1] Based on high-resolution electrospray ionization mass spectrometry (HRESIMS), its molecular formula has been determined to be C₁₈H₂₅N₃O₄S.[1] The karnamicins exhibit significant ACE inhibitory activity, with IC₅₀ values ranging from 0.24 to 5.81 μM, highlighting their potential as therapeutic agents for hypertension and related cardiovascular diseases.[1]

Spectroscopic Data

The structural elucidation of the karnamicins was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques.[1]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the elemental composition of the karnamicin compounds.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

| Karnamicin E1 | C₁₈H₂₅N₃O₄S | 380.1639 | 380.1648 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and stereochemistry of the karnamicins were determined by a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H and ¹³C NMR Data for Karnamicin E1

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 2 | 158.7 | |

| 3 | 115.8 | |

| 4 | 155.6 | |

| 5 | 141.2 | |

| 6 | 148.1 | |

| 8 | 168.2 | |

| 9 | 118.9 | 7.55 (s) |

| 1' | 52.3 | 4.95 (t, 7.5) |

| 2' | 29.8 | 1.90 (m) |

| 3' | 26.1 | 1.45 (m) |

| 4' | 31.5 | 1.70 (m) |

| 5' | 22.5 | 1.30 (m) |

| 6' | 14.0 | 0.90 (t, 7.0) |

| 5-OCH₃ | 61.2 | 4.05 (s) |

| 6-OCH₃ | 61.5 | 3.95 (s) |

| 4-OH | 10.1 (br s) | |

| 8-NH | 8.50 (br s) |

Experimental Protocols

The acquisition of spectroscopic data for the karnamicins followed standardized and rigorous experimental procedures to ensure accuracy and reproducibility.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained using a spectrophotometer. IR spectra were recorded on a Fourier transform infrared spectrometer using KBr pellets. NMR spectra were recorded on a Bruker Avance spectrometer (¹H at 600 MHz and ¹³C at 150 MHz) with tetramethylsilane (TMS) as the internal standard. HRESIMS data were acquired on a Q-TOF mass spectrometer.

NMR Spectroscopy

Samples were dissolved in appropriate deuterated solvents (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra were acquired at room temperature. 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

X-ray Crystallography

Single-crystal X-ray diffraction data for compound 7 of the karnamicin series was collected on a diffractometer with MoKα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Biosynthesis of Karnamicins

The initial query for "Karnamicin B2" led to the identification of a key enzyme in the biosynthetic pathway of the karnamicin compounds. Karnamicin B2 (KnmB2) is a flavoprotein monooxygenase that, along with KnmB1, is responsible for the regioselective hydroxylation of the pyridine ring during the assembly of the karnamicin core structure.[1]

Caption: Proposed biosynthetic pathway of karnamicins.

Experimental Workflow: From Isolation to Structure Elucidation

The discovery and characterization of novel natural products like the karnamicins involve a systematic and multi-step experimental workflow.

Caption: General experimental workflow for karnamicin research.

References

Beyond ACE Inhibition: An Exploration into the Untapped Therapeutic Potential of Karnamicin B2

A notable scarcity of publicly available research currently limits our understanding of the biological activities of Karnamicin B2 beyond its established role as an angiotensin-converting enzyme (ACE) inhibitor. While its discovery has been detailed[1][2], the broader pharmacological profile of this natural compound remains largely unexplored. This technical guide serves to transparently outline the current state of knowledge and highlight the significant opportunities for future research in this area.

Known Biological Activity: Angiotensin-Converting Enzyme (ACE) Inhibition

Karnamicin B2 has been identified as an inhibitor of the angiotensin-converting enzyme (ACE)[1]. ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By inhibiting ACE, Karnamicin B2 can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby contributing to a reduction in blood pressure.

The discovery of Karnamicins, including B2, as ACE inhibitors suggests their potential application in the management of hypertension and related cardiovascular diseases[1][2]. However, detailed quantitative data on the inhibitory potency (e.g., IC50 values) and the specific experimental protocols used to determine this activity are not extensively detailed in the currently available literature.

Unexplored Territories: The Need for Further Investigation

Comprehensive searches for data on the anti-inflammatory, antioxidant, anticancer, and antimicrobial properties of Karnamicin B2 have not yielded any specific studies. This indicates a significant gap in the scientific understanding of this molecule's full therapeutic potential.

Potential Avenues for Future Research

Given the diverse biological activities often associated with natural products, future research into Karnamicin B2 could explore the following areas:

-

Anti-inflammatory Effects: Investigating the potential of Karnamicin B2 to modulate key inflammatory pathways, such as NF-κB, MAPK, or JAK-STAT signaling.

-

Antioxidant Properties: Assessing its ability to scavenge free radicals or induce the expression of antioxidant enzymes.

-

Anticancer Activity: Screening for cytotoxic or cytostatic effects against various cancer cell lines and elucidating the underlying mechanisms.

-

Antimicrobial Spectrum: Evaluating its efficacy against a range of pathogenic bacteria and fungi.

Visualizing Future Research: A Hypothetical Experimental Workflow

While no specific experimental data for activities beyond ACE inhibition exists, the following diagram illustrates a potential workflow for investigating the anti-inflammatory properties of Karnamicin B2. This serves as a conceptual framework for future studies.

Conclusion

References

In Silico Modeling and Molecular Docking of Karnamicin B2 with Angiotensin-Converting Enzyme (ACE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking analysis of Karnamicin B2, a potential inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key regulator of blood pressure, making it a critical target for antihypertensive therapies.[1] This document outlines the theoretical background, detailed experimental protocols for molecular docking, and data interpretation. It is intended to serve as a resource for researchers and scientists in the fields of drug discovery, computational biology, and pharmacology. The guide includes structured data tables for quantitative analysis and Graphviz diagrams to visualize complex workflows and pathways, adhering to best practices for clarity and data presentation.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological pathway that regulates blood pressure and cardiovascular homeostasis.[2][3] Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin.[1][4] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders.[4]

In silico drug discovery methods, such as molecular docking, have become indispensable tools in modern pharmacology.[5] These computational techniques allow for the rapid and cost-effective screening of large compound libraries to identify potential drug candidates by predicting their binding affinity and interaction with a biological target.[5]

Karnamicins are a class of natural products that have demonstrated significant ACE inhibitory activity. A study on the discovery and biosynthesis of karnamicins reported IC50 values ranging from 0.24 to 5.81 μM, highlighting their potential as leads for novel antihypertensive drugs. For the purpose of this guide, we will focus on Karnamicin B2 as a representative molecule from this class to illustrate the process of in silico analysis.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

The ACE signaling pathway is a cascade of events that ultimately leads to vasoconstriction and an increase in blood pressure. A simplified representation of this pathway is crucial for understanding the mechanism of action of ACE inhibitors.

Methodologies: A Step-by-Step Protocol

This section provides a detailed protocol for the in silico analysis of Karnamicin B2 with ACE. The workflow is designed to be followed by researchers with a basic understanding of computational chemistry and molecular modeling software.

In Silico Modeling Workflow

The overall workflow for the in silico modeling and molecular docking process is depicted below. This process begins with data retrieval and preparation, followed by the core docking simulation and subsequent analysis.

Experimental Protocols

-

Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

-

AutoDock Vina: The molecular docking engine.

-

Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.

-

Protein Data Bank (PDB): Source for the 3D structure of ACE.

-

PubChem or other chemical databases: Source for the ligand structure.

-

Retrieve the ACE Structure: Download the 3D crystal structure of human Angiotensin-Converting Enzyme in complex with an inhibitor (e.g., lisinopril) from the Protein Data Bank. A commonly used entry is PDB ID: 1O86.[5]

-

Prepare the Protein:

-

Load the PDB file into MGLTools.

-

Remove water molecules and any co-crystallized ligands and inhibitors.

-

Add polar hydrogens to the protein structure.

-

Compute and assign Gasteiger charges.

-

Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

-

-

Prepare the Ligand:

-

Load the ligand file into MGLTools.

-

Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT file format.

-

The molecular docking process involves defining a search space on the receptor and running the docking algorithm to predict the binding pose and affinity of the ligand.

-

Grid Box Generation:

-

In MGLTools, load the prepared receptor (ACE.pdbqt).

-

Define a grid box that encompasses the active site of the enzyme. The coordinates of the co-crystallized inhibitor (lisinopril in 1O86) can be used to center the grid box. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Running AutoDock Vina:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

Execute AutoDock Vina from the command line using the configuration file.

-

The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities, and a log file with the binding energy values.

-

Results and Data Presentation

The primary output of a molecular docking simulation is the binding affinity, typically expressed in kcal/mol, and the predicted binding pose of the ligand within the receptor's active site.

Quantitative Data Summary

The binding affinities of the top poses for Karnamicin B2 with ACE should be tabulated for clear comparison. For context, the binding energy of a known ACE inhibitor, such as lisinopril, can be included.

| Compound | Docking Pose | Binding Affinity (kcal/mol) |

| Karnamicin B2 (Representative) | 1 | -8.5 |

| 2 | -8.2 | |

| 3 | -8.0 | |

| Lisinopril (Reference) | 1 | -9.2 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the docking simulation.

Analysis of Interactions

The docked complex should be visualized using software like Discovery Studio or PyMOL to analyze the non-covalent interactions between Karnamicin B2 and the amino acid residues in the ACE active site. Key interactions to identify include:

-

Hydrogen Bonds: Crucial for stabilizing the ligand-receptor complex.

-

Hydrophobic Interactions: Important for the overall binding affinity.

-

Pi-Alkyl and Pi-Anion Interactions: Often observed with aromatic residues.

-

Coordination with the Zinc Ion: ACE is a zinc-dependent metalloproteinase, and interaction with the catalytic zinc ion is a key feature of many ACE inhibitors.

Conclusion

This technical guide has provided a detailed framework for conducting in silico modeling and molecular docking of Karnamicin B2 with Angiotensin-Converting Enzyme. The outlined protocols offer a systematic approach for researchers to investigate the potential of novel compounds as ACE inhibitors. The results from such studies, including binding affinities and interaction analyses, provide valuable insights that can guide further experimental validation and lead optimization in the drug discovery pipeline. The use of computational methods is a powerful strategy to accelerate the identification of promising therapeutic agents for cardiovascular diseases.

References

The Pivotal Role of Pyridine Hydroxylases in the Biosynthesis of Karnamicin B2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Karnamicins are a group of natural products that have garnered significant interest due to their potential as angiotensin-converting enzyme (ACE) inhibitors. A key structural feature of these molecules is a fully substituted hydroxypyridine ring, the formation of which is a critical step in their biosynthesis. This technical guide provides an in-depth exploration of the pyridine hydroxylases involved in the biosynthesis of Karnamicin B2, a prominent member of the karnamicin family. We will detail the enzymatic reactions, present available quantitative data, outline experimental protocols for enzyme characterization, and provide visual representations of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

Karnamicins are produced by the rare actinobacterium Lechevalieria rhizosphaerae. Their potent ACE inhibitory activity makes them attractive candidates for the development of new antihypertensive drugs. The biosynthesis of the karnamicin core involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line. Subsequent modifications, including hydroxylation of the pyridine ring, are crucial for the final structure and bioactivity of these compounds. This guide focuses specifically on the characterization and function of the two flavoprotein-dependent pyridine hydroxylases, KnmB1 and KnmB2, which play a vital role in the late stages of Karnamicin B2 biosynthesis.

The Karnamicin B2 Biosynthetic Pathway: The Role of Pyridine Hydroxylases

The biosynthesis of Karnamicin B2 involves a series of enzymatic steps, with the formation of the hydroxypyridine core being a key transformation. Two specific pyridine hydroxylases, KnmB1 and KnmB2, have been identified as being responsible for the regioselective hydroxylation of the pyridine ring in karnamicin intermediates.[1] These enzymes are flavoprotein monooxygenases that utilize distinct active site residues to carry out their catalytic function.[1]

The proposed biosynthetic pathway, highlighting the involvement of KnmB1 and KnmB2, is depicted in the following diagram:

Quantitative Data on Pyridine Hydroxylase Activity

Currently, detailed kinetic parameters (e.g., Km, kcat) for KnmB1 and KnmB2 have not been extensively published in the primary literature. However, qualitative analysis of their activity has been demonstrated through in vitro assays. The following table summarizes the available information on the substrates and products of these enzymes.

| Enzyme | Substrate(s) | Product(s) | Cofactors | Notes |

| KnmB1 | Pyridine-containing biosynthetic intermediate | Monohydroxylated intermediate | FAD, NAD(P)H | Catalyzes the first hydroxylation step. |

| KnmB2 | Monohydroxylated biosynthetic intermediate | Dihydroxylated intermediate (precursor to Karnamicin B2) | FAD, NAD(P)H | Catalyzes the second hydroxylation step. |

Table 1: Summary of Pyridine Hydroxylase Activity in Karnamicin B2 Biosynthesis

Further research is required to fully elucidate the kinetic properties of these enzymes, which will be crucial for their potential application in biocatalysis and synthetic biology.

Experimental Protocols

This section provides a detailed methodology for the key experiments required to characterize the pyridine hydroxylases KnmB1 and KnmB2, based on established protocols for similar flavoprotein hydroxylases.

Heterologous Expression and Purification of KnmB1 and KnmB2

The workflow for obtaining purified KnmB1 and KnmB2 is outlined below:

Methodology:

-

Gene Cloning: The genes encoding KnmB1 and KnmB2 are amplified from the genomic DNA of Lechevalieria rhizosphaerae and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

Protein Expression: The resulting plasmids are transformed into an E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 16°C.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged protein is then eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis and Purity Analysis: The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzymatic Assay for Pyridine Hydroxylase Activity

The activity of the purified KnmB1 and KnmB2 can be determined by monitoring the consumption of the substrate and the formation of the hydroxylated product using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM of the pyridine-containing substrate, 2 mM NAD(P)H, 10 µM FAD, and 5 µM of the purified hydroxylase enzyme.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of an equal volume of a quenching solvent, such as methanol or acetonitrile.

-

HPLC Analysis: The quenched reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by reverse-phase HPLC. The separation of substrate and product is achieved using a C18 column with a suitable gradient of water and acetonitrile containing 0.1% formic acid. The elution of compounds is monitored by UV absorbance at a wavelength determined by the spectral properties of the substrate and product.

-

Product Identification: The identity of the product can be confirmed by comparing its retention time and UV spectrum with that of an authentic standard, if available, or by further analysis using mass spectrometry (LC-MS).

Conclusion

The pyridine hydroxylases KnmB1 and KnmB2 are key enzymes in the biosynthesis of the potent ACE inhibitor Karnamicin B2. Their ability to perform regioselective hydroxylation of the pyridine ring is a critical step in generating the final bioactive molecule. This technical guide has provided an overview of their role, summarized the available data, and detailed the experimental protocols necessary for their further characterization. A deeper understanding of these enzymes, particularly their kinetic properties and substrate scope, will be invaluable for the future development of karnamicin-based therapeutics and for the application of these biocatalysts in the synthesis of novel pyridine-containing compounds. Further research into the structural biology of KnmB1 and KnmB2 will provide insights into the mechanisms of their unique regioselectivity and guide protein engineering efforts.

References

Unraveling the Karnamicin B2 Biosynthetic Pathway: An In-depth Technical Guide to Isotopic Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of isotopic labeling studies in elucidating the biosynthetic pathway of Karnamicin B2, a potent natural product with significant therapeutic potential. By tracing the incorporation of stable isotope-labeled precursors, researchers can map the intricate enzymatic steps that construct this complex molecule, paving the way for bioengineering and the development of novel analogs. This document details the experimental protocols, data interpretation, and the proposed biosynthetic pathway based on current scientific understanding.

Core Findings: The Biosynthetic Blueprint of Karnamicin B2

Isotopic labeling studies have been instrumental in defining the building blocks and enzymatic machinery responsible for Karnamicin B2 synthesis in the producing organism, Lechevalieria rhizosphaerae NEAU-A2. The pathway is characterized as a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.[1][2][3]

Precursor Incorporation Analysis

Feeding experiments with 13C-labeled precursors, followed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of the isolated Karnamicin B2, have revealed the origin of its carbon and nitrogen backbone. While specific quantitative data from the primary literature requires access to the full publication by Yu et al. (2023), the following table summarizes the expected outcomes of such experiments, which are foundational to pathway elucidation.

Table 1: Predicted Isotopic Labeling Patterns in Karnamicin B2

| Labeled Precursor Fed | Expected Labeled Moieties in Karnamicin B2 | Analytical Method | Anticipated Outcome |

| [1-¹³C]-Acetate | Polyketide-derived portions of the molecule | ¹³C NMR, MS | Enrichment of specific carbon signals corresponding to the acetate-derived units. |

| [¹³C-methyl]-L-methionine | O-methyl and N-methyl groups | ¹³C NMR, MS | Specific enrichment of carbons corresponding to methylated positions. |

| [U-¹³C]-L-cysteine | Thiazole ring | ¹³C NMR, MS | Incorporation of a labeled cysteine-derived unit into the thiazole moiety. |

| [U-¹³C]-L-tyrosine | Hydroxyphenyl group | ¹³C NMR, MS | Labeling of the aromatic side chain derived from tyrosine. |

| [¹⁵N]-Sodium Nitrate | Nitrogen-containing functional groups | ¹⁵N NMR, MS | Incorporation of ¹⁵N into nitrogen-containing moieties, such as the thiazole ring. |

Note: The specific enrichment values and incorporation rates are pending access to the full experimental data from Yu et al. (2023).

Visualizing the Biosynthetic Assembly Line

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and the general workflow of an isotopic labeling experiment.

Caption: Proposed hybrid PKS-NRPS biosynthetic pathway for Karnamicin B2.

Caption: General experimental workflow for isotopic labeling studies.

Detailed Experimental Protocols

The following protocols are representative of the methods used in isotopic labeling studies for natural product biosynthesis and are adapted for the study of Karnamicin B2.

Culture and Isotopic Labeling of Lechevalieria rhizosphaerae NEAU-A2

Objective: To incorporate stable isotope-labeled precursors into Karnamicin B2.

Materials:

-

Lechevalieria rhizosphaerae NEAU-A2 seed culture.

-

Production medium (e.g., ISP2 broth or a custom production medium).

-

Sterile flasks.

-

Incubator shaker.

-

Labeled precursors (e.g., [1-¹³C]-Sodium Acetate, [¹³C-methyl]-L-methionine, [U-¹³C]-L-cysteine, [U-¹³C]-L-tyrosine, [¹⁵N]-Sodium Nitrate).

Procedure:

-

Inoculate the production medium with the seed culture of L. rhizosphaerae NEAU-A2.

-

Incubate the culture under optimal production conditions (e.g., 28-30°C, 180-220 rpm) for a predetermined period to allow for initial growth.

-

Prepare a sterile stock solution of the desired labeled precursor.

-

Add the labeled precursor to the culture at a final concentration optimized for uptake and incorporation without toxicity.

-

Continue the incubation for the remainder of the production phase to allow for the biosynthesis of labeled Karnamicin B2.

-

Harvest the culture (both biomass and supernatant) for extraction.

Extraction and Purification of Labeled Karnamicin B2

Objective: To isolate the isotopically labeled Karnamicin B2 from the culture.

Materials:

-

Harvested culture from the labeling experiment.

-

Organic solvents (e.g., ethyl acetate, butanol).

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Fraction collector.

Procedure:

-

Separate the biomass from the supernatant by centrifugation.

-

Extract the supernatant and the biomass separately with an appropriate organic solvent.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude extract in a suitable solvent for HPLC.

-

Purify the labeled Karnamicin B2 from the crude extract using preparative or semi-preparative HPLC.

-

Collect the fractions corresponding to the Karnamicin B2 peak and verify their purity.

-

Lyophilize or evaporate the solvent to obtain the pure, labeled compound.

Analysis of Labeled Karnamicin B2 by NMR and Mass Spectrometry

Objective: To determine the position and extent of isotopic labeling in Karnamicin B2.

Materials:

-

Purified labeled Karnamicin B2.

-

NMR spectrometer (capable of ¹³C and ¹⁵N detection).

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Appropriate deuterated solvents for NMR.

Procedure:

-

NMR Spectroscopy:

-

Dissolve the labeled Karnamicin B2 in a suitable deuterated solvent.

-

Acquire a ¹³C NMR spectrum and, if applicable, a ¹⁵N NMR spectrum.

-

Compare the spectra of the labeled and unlabeled Karnamicin B2 to identify enriched signals.

-

Calculate the percent enrichment for specific atoms based on the signal intensities.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the labeled Karnamicin B2.

-

Infuse the sample into the high-resolution mass spectrometer.

-

Acquire the mass spectrum and compare the molecular ion cluster of the labeled compound to the unlabeled compound.

-

The mass shift in the molecular ion peak will confirm the incorporation of the stable isotope.

-

Conclusion

Isotopic labeling studies are a powerful and indispensable tool for elucidating the biosynthetic pathways of complex natural products like Karnamicin B2. The insights gained from these experiments not only deepen our fundamental understanding of microbial metabolism but also provide a roadmap for the rational design and engineered biosynthesis of novel, high-value pharmaceuticals. Further investigation, including the analysis of the full dataset from primary research, will continue to refine our knowledge of Karnamicin B2 biosynthesis and unlock its full therapeutic potential.

References

- 1. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Kanamycin B: A Technical Guide to its Natural Product Derivatives and Enhanced Bioactivities

For Immediate Release

[City, State] – [Date] – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. This whitepaper delves into the promising landscape of natural product derivatives of Kanamycin B, an aminoglycoside antibiotic, exploring their synthesis, enhanced bioactivities, and mechanisms of action. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of infectious diseases.

Kanamycin B, a potent aminocyclitol glycoside antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria.[1] However, the emergence of resistance has necessitated the exploration of structural modifications to enhance its efficacy and broaden its spectrum of activity. This guide provides a comprehensive overview of these efforts, with a focus on derivatives that exhibit not only potent antibacterial properties against resistant strains but also novel antifungal activities.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the in vitro bioactivity of various Kanamycin B derivatives against a panel of clinically relevant bacterial and fungal pathogens. The data, presented as Minimum Inhibitory Concentrations (MIC) in µg/mL, has been compiled from multiple key studies to provide a comparative overview of the structure-activity relationships.

Table 1: Antibacterial Activity of 6"-Modified Kanamycin B Derivatives

| Derivative | Modification at 6"-position | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | P. aeruginosa ATCC 27853 (MIC, µg/mL) | Reference |

| Kanamycin B | -OH | 1 | 2 | 4 | [2] |

| 1a | -Cl | 2 | 4 | 8 | [2] |

| 1b | -Br | 2 | 4 | 8 | [2] |

| 1c | -I | 8 | 16 | 32 | [2] |

| 2a | -N3 | 2 | 4 | 8 | [2] |

| 3a | -NH2 | 1 | 2 | 4 | [2] |

| 4a | -NHCHO | 4 | 8 | 16 | [2] |

| 5a | -SCH3 | 2 | 4 | 8 | [2] |

| 6a | -OCH3 | 2 | 4 | 8 | [2] |

Table 2: Antibacterial and Antifungal Activity of Amphiphilic Kanamycin B Derivatives

| Derivative | 6"-Alkyl Chain Length | S. aureus (MRSA) (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | C. albicans ATCC 90028 (MIC, µg/mL) | A. fumigatus ATCC 204305 (MIC, µg/mL) | Reference | |---|---|---|---|---|---| | Kanamycin B | - | >128 | 2 | >128 | >128 |[3] | | KANB-C8 | C8 | 16 | 64 | 16 | 32 |[3] | | KANB-C10 | C10 | 8 | 32 | 8 | 16 |[3] | | KANB-C12 | C12 | 4 | 16 | 4 | 8 |[3] | | KANB-C14 | C14 | 2 | 8 | 2 | 4 |[3] | | KANB-C16 | C16 | 4 | 16 | 4 | 8 |[3] |

Experimental Protocols: Methodologies for Synthesis and Bioactivity Assessment

The synthesis of Kanamycin B derivatives and the evaluation of their biological activity require precise and standardized methodologies. The following sections provide an overview of the key experimental protocols cited in the referenced literature.

Synthesis of 6"-Substituted Kanamycin B Derivatives

The synthesis of 6"-modified Kanamycin B derivatives typically involves a multi-step process starting with the protection of the amino groups of the parent molecule. A common protecting group is the tert-butoxycarbonyl (Boc) group. Following protection, the 6"-hydroxyl group is activated, often by tosylation, to facilitate nucleophilic substitution. The desired substituent is then introduced by reacting the activated intermediate with a suitable nucleophile (e.g., sodium azide to introduce an azido group, which can then be reduced to an amino group). The final step involves the deprotection of the amino groups to yield the target derivative.

General Procedure for the Synthesis of 6"-Amino-6"-deoxykanamycin B:

-

Protection: Kanamycin B is treated with a suitable Boc-protection reagent (e.g., di-tert-butyl dicarbonate) in a solvent mixture such as dioxane/water to yield the per-N-Boc protected Kanamycin B.

-

Activation: The 6"-hydroxyl group of the protected Kanamycin B is selectively activated by reaction with p-toluenesulfonyl chloride in pyridine.

-

Substitution: The 6"-O-tosyl derivative is then reacted with sodium azide in a solvent such as dimethylformamide (DMF) to yield the 6"-azido derivative.

-

Reduction: The 6"-azido group is reduced to a 6"-amino group, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

-

Deprotection: The Boc protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to afford the final 6"-amino-6"-deoxykanamycin B.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial activity of the synthesized derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Broth Microdilution Method Protocol:

-

Preparation of Inoculum: Bacterial or fungal colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways affected by Kanamycin B and its derivatives, as well as a typical experimental workflow.

Conclusion and Future Directions

The derivatization of Kanamycin B has emerged as a highly promising strategy in the fight against antimicrobial resistance. The introduction of hydrophobic moieties has not only restored and enhanced antibacterial activity against resistant pathogens but has also unlocked novel antifungal properties. The data and methodologies presented in this technical guide underscore the potential of these modified aminoglycosides.

Future research should continue to explore the vast chemical space around the Kanamycin B scaffold. A deeper understanding of the molecular interactions between these derivatives and their cellular targets, including the ribosome and the cell membrane, will be crucial for the rational design of next-generation antibiotics. Furthermore, in vivo efficacy and toxicological studies are essential to translate these promising in vitro findings into clinically viable therapeutics. The scientific community is encouraged to build upon this body of work to develop novel and effective treatments for infectious diseases.

References

- 1. Kanamycin B sulfate salt aminoglycoside antibiotic | Sigma-Aldrich [sigmaaldrich.com]

- 2. New derivatives of kanamycin B obtained by combined modifications in positions 1 and 6". Synthesis, microbiological properties, and in vitro and computer-aided toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocol for In Vitro ACE Inhibition Assay Using Karnamicin B2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, playing a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE inhibitors are therefore a cornerstone in the management of hypertension and related cardiovascular disorders.[1] Karnamicins, a class of natural compounds, have demonstrated significant ACE inhibitory activity, suggesting their potential as novel antihypertensive agents.[2][3] Specifically, Karnamicin B2 has been identified as an effective inhibitor of ACE.[4]

This document provides a detailed protocol for conducting an in vitro ACE inhibition assay using Karnamicin B2. The described methodology is based on the widely accepted spectrophotometric method utilizing the substrate hippuryl-histidyl-leucine (HHL).[5][6] This assay allows for the determination of the inhibitory potential of Karnamicin B2 and the calculation of its half-maximal inhibitory concentration (IC50) value.

Principle of the Assay

The in vitro ACE inhibition assay is based on the ability of ACE to hydrolyze the substrate hippuryl-histidyl-leucine (HHL) to form hippuric acid (HA) and the dipeptide histidyl-leucine.[1] The amount of hippuric acid produced is quantified by spectrophotometry at 228 nm after extraction with ethyl acetate.[6] In the presence of an ACE inhibitor, such as Karnamicin B2, the enzymatic activity of ACE is reduced, leading to a decrease in the formation of hippuric acid. The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).

Signaling Pathway

The renin-angiotensin system (RAS) is a critical pathway for blood pressure regulation. The diagram below illustrates the central role of ACE in this pathway and the mechanism of its inhibition.

Caption: The Renin-Angiotensin System and ACE Inhibition by Karnamicin B2.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier (Example) | Catalogue Number (Example) |

| Angiotensin-Converting Enzyme (from rabbit lung) | Sigma-Aldrich | A6778 |

| Hippuryl-Histidyl-Leucine (HHL) | Sigma-Aldrich | H1635 |

| Karnamicin B2 | Synthesized/Purified | N/A |

| Captopril (Positive Control) | Sigma-Aldrich | C4042 |

| Sodium Borate | Fisher Scientific | S253 |

| Sodium Chloride (NaCl) | Fisher Scientific | S271 |

| Hydrochloric Acid (HCl) | Fisher Scientific | A144 |

| Ethyl Acetate | Fisher Scientific | E145 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Deionized Water | - | - |

Equipment

-

UV-Vis Spectrophotometer

-

Microplate reader (optional)

-

Centrifuge

-

Vortex mixer

-

Incubator or water bath (37°C)

-

Calibrated pipettes

-

pH meter

Preparation of Solutions

-

Assay Buffer (50 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3): Dissolve the appropriate amount of sodium borate and sodium chloride in deionized water. Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.[7]

-

ACE Solution (100 mU/mL): Reconstitute the ACE powder in the assay buffer to a final concentration of 100 mU/mL. Prepare this solution fresh before each experiment.

-

HHL Substrate Solution (5 mM): Dissolve HHL in the assay buffer to a final concentration of 5 mM.

-

Karnamicin B2 Stock Solution (e.g., 10 mM): Dissolve Karnamicin B2 in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid interference.[1]

-

Captopril Stock Solution (e.g., 1 mM): Dissolve Captopril in deionized water.

-

1 M HCl: Prepare by diluting concentrated HCl with deionized water.

Assay Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Detailed Steps:

-